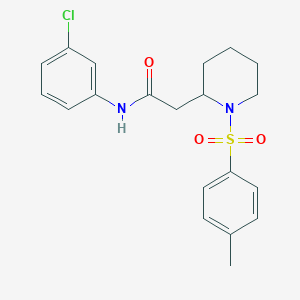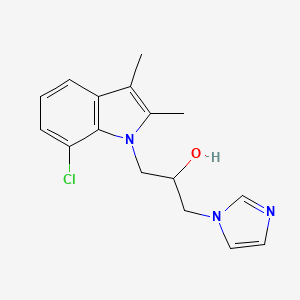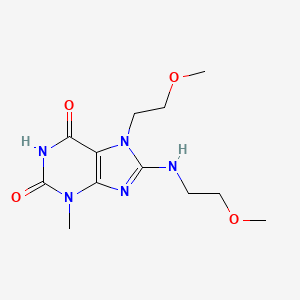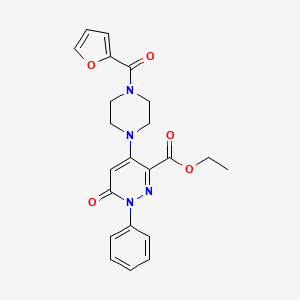
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as CTAP, is a compound that has gained significant attention in scientific research due to its potential applications in studying opioid receptors.
作用機序
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide acts as a competitive antagonist of the mu-opioid receptor, which means that it can bind to the receptor and prevent the binding of other ligands, such as opioids. This mechanism of action has been used to study the role of the mu-opioid receptor in pain, addiction, and other conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, particularly on the mu-opioid receptor. It can block the effects of opioids that bind to this receptor, which can lead to a decrease in pain perception and a reduction in the rewarding effects of opioids. This compound has also been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animals.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of this receptor without interference from other opioid receptors. However, this compound has some limitations, including its relatively low potency and the fact that it can induce anxiety-like behavior in animals.
将来の方向性
There are several future directions for the use of N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide in scientific research. One possible direction is the development of more potent and selective this compound analogs that can be used to study the mu-opioid receptor in greater detail. Another direction is the investigation of the role of the mu-opioid receptor in conditions such as depression, anxiety, and addiction, using this compound as a tool. Finally, this compound could be used in combination with other compounds to study the interactions between different opioid receptors and their effects on various physiological and pathological conditions.
合成法
The synthesis of N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting product with tosyl chloride and acetic anhydride. The final product is obtained through the reaction of the intermediate product with ammonia in ethanol.
科学的研究の応用
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been extensively used in scientific research to study the opioid receptors, particularly the mu-opioid receptor. It is a selective antagonist of the mu-opioid receptor, which means that it can block the effects of opioids that bind to this receptor. This property of this compound has been used in several studies to investigate the role of the mu-opioid receptor in various physiological and pathological conditions.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-10-19(11-9-15)27(25,26)23-12-3-2-7-18(23)14-20(24)22-17-6-4-5-16(21)13-17/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAAVVKAZTVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2786943.png)
![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2786948.png)
![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)



![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide](/img/structure/B2786960.png)
![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)

![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)